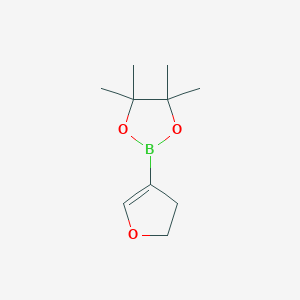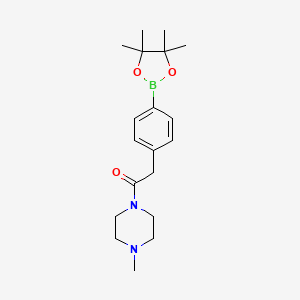
1-(2-nitrofenil)piperidin-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18N2O4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The InChI code for the compound is1S/C14H18N2O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is 278.3 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available in the searched resources.Aplicaciones Científicas De Investigación
Agente potenciador del sistema inmunológico
El compuesto (S)-etil-1-(2-tiofenoacetil)-3-piperidina-carboxilato, que está estructuralmente relacionado con el 1-(2-nitrofenil)piperidin-4-carboxilato de etilo, se ha investigado como un agente potenciador del sistema inmunológico que se dirige a la estimulación directa de las células inmunitarias. Esta aplicación es útil para la prevención de enfermedades infecciosas en el ganado .
Síntesis de moduladores de la proteína SMN
El 4-piperidinocarboxilato de etilo, otro compuesto relacionado, se utiliza como reactivo para la síntesis de moduladores de la proteína SMN. Estos moduladores son importantes en el tratamiento de la atrofia muscular espinal .
3. Síntesis de ésteres alifáticos β-aril y β-amino-sustituidos Este compuesto también participa en la síntesis de ésteres alifáticos β-aril y β-amino-sustituidos a través de la migración de doble enlace/adición conjugada en tándem catalizada por rodio .
Síntesis de nitroetilenodaminas
Otra aplicación implica la síntesis de nitroetilenodaminas por apertura de anillo nucleofílico de nitroimidazolidinona .
Agentes anticancerígenos bioreductivos
Los derivados de piperidina se han evaluado por su citotoxicidad y potencial como agentes anticancerígenos bioreductivos .
Bloques de construcción de la química medicinal
Los compuestos que contienen piperidina son bloques de construcción medicinales sintéticos importantes para la construcción de fármacos debido a su versátil estructura química .
Safety and Hazards
The safety data sheet for Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Análisis Bioquímico
Biochemical Properties
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate can increase the levels of acetylcholine, thereby enhancing cholinergic transmission. This interaction is significant in the context of neurodegenerative diseases such as Alzheimer’s, where acetylcholine levels are typically reduced.
Cellular Effects
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to increased acetylcholine levels, which in turn can activate cholinergic receptors and modulate intracellular signaling pathways. Additionally, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate has been found to possess antimicrobial, antifungal, and antitumor properties, indicating its broad spectrum of cellular effects.
Molecular Mechanism
At the molecular level, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate exerts its effects primarily through binding interactions with acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Furthermore, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate may also interact with other biomolecules, contributing to its antimicrobial and antitumor activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and prolonged cholinergic transmission.
Dosage Effects in Animal Models
The effects of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate may affect metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
Within cells and tissues, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within the body can influence its therapeutic and toxic effects. For example, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate’s ability to cross the blood-brain barrier is crucial for its effects on the central nervous system.
Subcellular Localization
The subcellular localization of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For instance, the presence of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate in the synaptic cleft is essential for its inhibition of acetylcholinesterase and enhancement of cholinergic transmission.
Propiedades
IUPAC Name |
ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDBYWWBRXWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)












